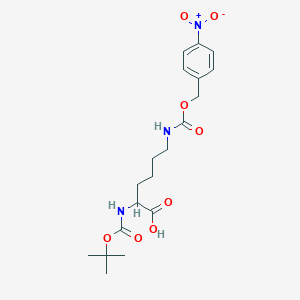

N-alpha-Boc-Nepsilon-4-nitro-Z-L-lysine

説明

Historical Context and Evolution of Protected Lysine (B10760008) Derivatives in Peptide Chemistry

The synthesis of peptides, polymers of amino acids linked by amide bonds, presents a significant chemical challenge: the selective formation of a specific amide bond between the alpha-carboxyl group of one amino acid and the alpha-amino group of another, without unwanted side reactions involving the amino acid side chains. Lysine, with its epsilon-amino group in the side chain, is particularly susceptible to such side reactions. This necessitated the development of "protecting groups" – temporary modifications to reactive functional groups that prevent them from participating in the coupling reaction.

The evolution of peptide chemistry is intrinsically linked to the development of these protecting groups. Early peptide synthesis was largely conducted in solution, a laborious and time-consuming process. The advent of Solid-Phase Peptide Synthesis (SPPS) by Robert Bruce Merrifield in the early 1960s revolutionized the field, enabling the rapid and efficient synthesis of long peptides. This breakthrough was heavily reliant on the availability of suitably protected amino acids.

Two major strategies have dominated SPPS, defined by the type of protecting group used for the alpha-amino group: Boc chemistry and Fmoc chemistry.

Boc Chemistry: This approach utilizes the tert-butyloxycarbonyl (Boc) group for the protection of the alpha-amino group. The Boc group is acid-labile and is typically removed by treatment with a moderately strong acid like trifluoroacetic acid (TFA). The side-chain protecting groups in Boc chemistry must therefore be stable to TFA but removable under harsher conditions, such as treatment with hydrofluoric acid (HF). For lysine, the benzyloxycarbonyl (Z or Cbz) group was a common choice for protecting the epsilon-amino group. psu.edu

Fmoc Chemistry: In the 1970s, the 9-fluorenylmethyloxycarbonyl (Fmoc) group was introduced as an alternative alpha-amino protecting group. The Fmoc group is base-labile and can be removed with a mild base, typically piperidine. This allows for the use of milder acid-labile protecting groups for the side chains, which can be cleaved from the resin simultaneously with the peptide. Fmoc-Lys(Boc)-OH became a widely used derivative in this strategy. pharm.or.jp

The benzyloxycarbonyl (Z) group itself, introduced by Max Bergmann and Leonidas Zervas in 1932, was a cornerstone in the development of peptide synthesis. psu.edu Over the years, modifications to the Z group were explored to fine-tune its properties. This led to the development of derivatives with altered stability and cleavage conditions, setting the stage for more sophisticated protecting group strategies.

| Protecting Group Strategy | Alpha-Amino Protection | Epsilon-Amino Protection (Lysine) | Deprotection Conditions (Alpha-Amino) |

| Boc Chemistry | tert-butyloxycarbonyl (Boc) | Benzyloxycarbonyl (Z), 2-Chlorobenzyloxycarbonyl (2-Cl-Z) | Trifluoroacetic acid (TFA) |

| Fmoc Chemistry | 9-fluorenylmethyloxycarbonyl (Fmoc) | tert-butyloxycarbonyl (Boc) | Piperidine |

Rationale for the Strategic Design of N-alpha-Boc-Nepsilon-4-nitro-Z-L-lysine in Contemporary Research

The design of N-alpha-Boc-Nepsilon-4-nitro-Z-L-lysine is a prime example of the evolution of protecting group strategy to achieve orthogonal control over deprotection. In a complex synthesis, it is often desirable to remove specific protecting groups at different stages of the synthesis without affecting others. This concept is known as orthogonality. thieme-connect.de

The key feature of this compound is the 4-nitro-benzyloxycarbonyl (4-nitro-Z) group protecting the epsilon-amino group of lysine. This is a photolabile protecting group (PPG), also known as a photocleavable or photosensitive protecting group. wikipedia.org The introduction of a nitro group onto the benzyl (B1604629) ring of the Z group renders it susceptible to cleavage by irradiation with light, typically in the UV range. thieme-connect.denih.gov

The mechanism of photocleavage for nitrobenzyl-based protecting groups, like the 4-nitro-Z group, generally proceeds through a Norrish Type II-like reaction. wikipedia.org Upon absorption of a photon, the nitro group is excited, leading to the abstraction of a hydrogen atom from the benzylic carbon. This initiates a rearrangement that ultimately results in the cleavage of the carbamate (B1207046) bond, releasing the free amine and a 4-nitrosobenzaldehyde byproduct. wikipedia.org

The strategic advantage of using a photolabile group lies in the ability to deprotect the epsilon-amino group of lysine under neutral conditions, using light as a "traceless reagent." wikipedia.org This provides an additional layer of orthogonality to the standard acid-labile Boc group on the alpha-amino group. This dual protection scheme allows for selective deprotection of either the alpha-amino group with acid or the epsilon-amino group with light, enabling sophisticated synthetic manipulations.

Key Features of the Strategic Design:

| Component | Function | Rationale |

| N-alpha-Boc group | Protection of the alpha-amino group | Allows for standard Boc-based solid-phase or solution-phase peptide synthesis; acid-labile. |

| N-epsilon-4-nitro-Z group | Protection of the epsilon-amino group | Photolabile; allows for orthogonal deprotection using light, providing spatial and temporal control. |

| L-lysine backbone | Amino acid building block | Provides a site for introducing functionality or branching in a peptide chain. |

This strategic design is particularly valuable in the synthesis of "caged" molecules. A caged compound is a biologically active molecule that has been rendered inactive by a photolabile protecting group. psu.edunih.gov The active molecule can then be released at a specific time and location by irradiation with light, allowing for precise spatiotemporal control over its biological activity.

Overview of Key Academic Research Applications for N-alpha-Boc-Nepsilon-4-nitro-Z-L-lysine

The unique properties of N-alpha-Boc-Nepsilon-4-nitro-Z-L-lysine and its analogs make it a valuable tool in several areas of academic research, most notably in the synthesis of caged peptides and proteins for studying cellular processes.

A prominent application is in the field of signal transduction research. For instance, a similar building block, N(alpha)-Fmoc-N(epsilon)-(2-nitrobenzyloxycarbonyl)-lysine, was used in the solid-phase synthesis of "caged" AIP (Autocamtide-2-Related Inhibitory Peptide), a highly specific inhibitor of calmodulin-dependent protein kinase II (CaMKII). nih.gov CaMKII is a crucial enzyme involved in learning, memory, and other neuronal functions.

In this research, the epsilon-amino group of a lysine residue within the AIP sequence was protected with the photolabile nitrobenzyl group. The resulting "caged" AIP exhibited significantly reduced inhibitory activity towards CaMKII. nih.gov Upon photo-irradiation, the nitrobenzyl group was cleaved, instantaneously releasing the active AIP and restoring its inhibitory function. nih.gov This allowed the researchers to control the activity of a key signaling enzyme with high temporal precision, demonstrating the power of this chemical tool in dissecting complex biological pathways.

Detailed Research Findings: Synthesis and Application of a Caged CaMKII Inhibitor

| Research Objective | Synthesis of a photo-activatable inhibitor of CaMKII. |

| Key Building Block | N(alpha)-Fmoc-N(epsilon)-(2-nitrobenzyloxycarbonyl)-lysine (analogous to the subject compound). |

| Methodology | Solid-Phase Peptide Synthesis (SPPS). |

| Resulting Peptide | Caged AIP (cagedKcagedKALRRQEAVDAL). |

| Biological Activity (Pre-photolysis) | Significantly reduced inhibitory activity against CaMKII. |

| Biological Activity (Post-photolysis) | Instantaneous recovery of inhibitory activity. |

| Significance | Enabled precise temporal control over CaMKII activity, providing a tool to study its role in cellular signaling. nih.gov |

Beyond the synthesis of caged peptides, this class of protected lysine derivatives is also employed in:

Bioconjugation: The photolabile nature of the 4-nitro-Z group allows for the selective unveiling of a reactive amine on a peptide or protein. This newly exposed amine can then be used for site-specific conjugation to other molecules, such as fluorescent dyes, drugs, or surfaces, under mild conditions.

Combinatorial Chemistry: The orthogonal deprotection strategy facilitates the synthesis of complex peptide libraries with diverse modifications at specific lysine residues.

Materials Science: The ability to trigger changes in molecular structure with light is utilized in the development of photoresponsive hydrogels and other smart materials.

Structure

3D Structure

特性

IUPAC Name |

2-[(2-methylpropan-2-yl)oxycarbonylamino]-6-[(4-nitrophenyl)methoxycarbonylamino]hexanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H27N3O8/c1-19(2,3)30-18(26)21-15(16(23)24)6-4-5-11-20-17(25)29-12-13-7-9-14(10-8-13)22(27)28/h7-10,15H,4-6,11-12H2,1-3H3,(H,20,25)(H,21,26)(H,23,24) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLWRVKIJFVUCNO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CCCCNC(=O)OCC1=CC=C(C=C1)[N+](=O)[O-])C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H27N3O8 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

425.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for N Alpha Boc Nepsilon 4 Nitro Z L Lysine and Its Functional Derivatives

Chemical Synthesis of N-alpha-Boc-Nepsilon-4-nitro-Z-L-lysine: Routes and Optimization

The synthesis of N-alpha-Boc-Nepsilon-4-nitro-Z-L-lysine requires a strategic, multi-step approach centered on the selective protection of the two amino groups of L-lysine. The general synthetic route prioritizes the protection of the more nucleophilic side-chain ε-amino group, followed by the protection of the α-amino group.

A common synthetic pathway begins with the reaction of L-lysine with a 4-nitro-Z-donating reagent, such as 4-nitrobenzyl chloroformate, under carefully controlled basic conditions. This step selectively introduces the 4-nitro-Z group onto the ε-amino function. Optimization of this stage involves precise control of pH, temperature, and reagent stoichiometry to maximize the yield of the mono-protected N-epsilon-4-nitro-Z-L-lysine and minimize undesired side products like the di-protected species.

Following the successful protection of the side chain, the α-amino group is protected using the Boc group. This is typically achieved by reacting the N-epsilon-4-nitro-Z-L-lysine intermediate with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in a suitable solvent system, often in the presence of a base. The reaction conditions are generally mild to ensure the stability of the existing 4-nitro-Z group. Purification of the final product, N-alpha-Boc-Nepsilon-4-nitro-Z-L-lysine, is commonly performed using chromatographic techniques to ensure high purity for subsequent applications in peptide synthesis or further derivatization.

Tailored Derivatization of N-alpha-Boc-Nepsilon-4-nitro-Z-L-lysine for Specific Research Objectives

Beyond its use as a standard building block in peptide synthesis, N-alpha-Boc-Nepsilon-4-nitro-Z-L-lysine can be chemically modified to create specialized reagents for a range of research applications. These derivatizations typically target either the C-terminal carboxyl group or the ε-amino group after selective deprotection.

To facilitate the formation of amide bonds during peptide coupling, the carboxyl group of N-alpha-Boc-Nepsilon-4-nitro-Z-L-lysine can be converted into an activated form. This pre-activation enhances the electrophilicity of the carboxyl carbon, allowing for efficient reaction with nucleophilic amino groups under mild conditions. chemimpex.com

Common activated derivatives include:

4-Nitrophenyl (ONp) Esters: These are synthesized by reacting the fully protected lysine (B10760008) derivative with 4-nitrophenol (B140041) in the presence of a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC). The resulting N-alpha-Boc-Nepsilon-4-nitro-Z-L-lysine 4-nitrophenyl ester is a stable, often crystalline solid that serves as an efficient acylating agent in peptide synthesis. chemimpex.comchemimpex.com

4-Nitroanilides (pNA): These amides are formed by coupling the protected lysine with 4-nitroaniline. N-alpha-Boc-Nepsilon-4-nitro-Z-L-lysine 4-nitroanilide and related compounds are particularly valuable as chromogenic substrates for studying the activity of various proteases. chemimpex.comnih.govchemimpex.com Cleavage of the amide bond by an enzyme releases the yellow 4-nitroaniline, which can be quantified spectrophotometrically.

| Derivative | Activating Group | Primary Application | Reference |

|---|---|---|---|

| N-alpha-Boc-Nepsilon-Z-L-lysine 4-nitrophenyl ester | 4-Nitrophenol | Active ester for efficient peptide bond formation in peptide synthesis and bioconjugation. | chemimpex.comchemimpex.com |

| N-alpha-Boc-Nepsilon-Z-L-lysine 4-nitroanilide | 4-Nitroaniline | Chromogenic substrate for protease and enzyme assays. | chemimpex.comnih.gov |

The selective deprotection of the ε-amino group of N-alpha-Boc-Nepsilon-4-nitro-Z-L-lysine opens a pathway for introducing a wide array of functional groups, including bio-orthogonal handles. nih.gov Bio-orthogonal chemistry involves reactions that can occur in living systems without interfering with native biochemical processes. rsc.org This strategy allows for the site-specific labeling, imaging, and manipulation of peptides and proteins.

The synthetic sequence involves:

Starting with N-alpha-Boc-Nepsilon-4-nitro-Z-L-lysine.

Selectively removing the 4-nitro-Z group via reduction to expose the ε-amino group.

Reacting the free ε-amine with an activated reagent carrying the desired bio-orthogonal moiety.

This approach has been used to install various functional handles onto the lysine side chain, such as:

Azides and Alkynes: For use in copper-catalyzed or strain-promoted azide-alkyne cycloaddition ("click chemistry"). rsc.org

Isonitriles: For participation in [4+1] cycloaddition reactions with tetrazines. nih.gov

Haloacetamides: The introduction of a bromoacetyl group creates a sulfhydryl-selective reactive handle for cross-linking to cysteine residues in other peptides or proteins, enabling the formation of cyclic peptides or conjugates. nih.gov

This modular approach provides a powerful platform for creating custom-designed amino acid building blocks, enabling advanced studies in chemical biology, drug delivery, and materials science. nih.govnih.gov

| Bio-orthogonal Handle | Example Reagent Class | Bio-orthogonal Reaction | Application |

|---|---|---|---|

| Azide | Azido-activated esters | Azide-Alkyne Cycloaddition | Protein labeling, imaging |

| Alkyne | Alkynyl-activated esters | Azide-Alkyne Cycloaddition | Chemical proteomics, protein labeling |

| Bromoacetyl | N-bromoacetyl-activated esters | Thioether ligation with sulfhydryls | Peptide cyclization, bioconjugation |

| Isonitrile | Isonitrile-containing carbonates | [4+1] Cycloaddition with tetrazines | Dual-color cellular labeling |

N Alpha Boc Nepsilon 4 Nitro Z L Lysine in Peptide Synthesis and Bioconjugation

Fundamental Role as a Lysine (B10760008) Surrogate in Solid-Phase Peptide Synthesis (SPPS)

N-alpha-Boc-Nepsilon-4-nitro-Z-L-lysine is a specially modified derivative of the amino acid L-lysine, designed for use in Solid-Phase Peptide Synthesis (SPPS). In SPPS, amino acids are sequentially added to a growing peptide chain that is anchored to a solid support. To ensure the correct sequence, the reactive groups of the amino acids that are not meant to participate in the peptide bond formation are temporarily blocked by protecting groups.

This particular lysine derivative employs two distinct protecting groups: the tert-butyloxycarbonyl (Boc) group on the alpha-amino group (Nα) and the 4-nitrobenzyloxycarbonyl (4-nitro-Z or pNZ) group on the epsilon-amino group (Nε) of the side chain. This dual protection scheme is central to its utility.

Control of Chemoselectivity in Peptide Elongation and Assembly

Chemoselectivity, the ability to react with one functional group in the presence of others, is paramount in peptide synthesis. The 4-nitro-Z group on the lysine side chain provides a crucial layer of control. Because it is stable to the reagents used for both Boc and Fmoc deprotection, it prevents unintended reactions at the lysine side chain during the entire process of peptide chain assembly.

The selective removal of the 4-nitro-Z group is achieved under specific reductive conditions, most commonly through catalytic hydrogenation (e.g., using palladium on carbon, Pd/C, and hydrogen gas) or with reducing agents like tin(II) chloride (SnCl₂). This distinct deprotection chemistry allows chemists to unmask the lysine's epsilon-amino group at a desired stage of the synthesis, without disturbing other protecting groups on the peptide. This level of control is essential for the subsequent construction of more elaborate peptide structures.

Engineering Complex Peptide Architectures and Modified Peptide Constructs

The orthogonal nature of the 4-nitro-Z protecting group makes N-alpha-Boc-Nepsilon-4-nitro-Z-L-lysine an invaluable tool for creating non-linear and modified peptides.

Synthesis of Branched and Multi-Antennary Peptides

Branched and multi-antennary peptides, which have multiple peptide chains attached to a central core, are of interest for various applications, including vaccine development and drug delivery. The lysine residue, with its side-chain amino group, is a natural branching point.

By incorporating N-alpha-Boc-Nepsilon-4-nitro-Z-L-lysine (or its Fmoc equivalent) into a peptide sequence, a latent point for branching is introduced. After the primary peptide chain is synthesized, the 4-nitro-Z group can be selectively removed on the solid support. This exposes the epsilon-amino group, which can then serve as a new starting point for the synthesis of a second peptide chain, creating a branched structure. This process can be repeated with other orthogonally protected lysines to generate multi-antennary peptides.

| Step | Action | Purpose |

| 1 | Incorporate Boc-Lys(4-nitro-Z)-OH into the main peptide chain during SPPS. | Introduce a protected branching point. |

| 2 | Complete the synthesis of the main peptide chain. | Assemble the primary peptide backbone. |

| 3 | Selectively deprotect the 4-nitro-Z group on the resin. | Expose the ε-amino group for branching. |

| 4 | Synthesize a new peptide chain from the exposed ε-amino group. | Create the branched peptide structure. |

Fabrication of Cyclic Peptides and Peptide Mimetics

Cyclic peptides often exhibit enhanced stability and biological activity compared to their linear counterparts. The synthesis of cyclic peptides frequently relies on the selective formation of a bond between two points in the linear peptide precursor.

N-alpha-Boc-Nepsilon-4-nitro-Z-L-lysine can facilitate the synthesis of side-chain-to-side-chain or head-to-side-chain cyclic peptides. For instance, after the synthesis of a linear peptide containing this modified lysine, the 4-nitro-Z group can be removed. The newly exposed epsilon-amino group can then be reacted with an activated carboxylic acid group elsewhere in the peptide (e.g., the C-terminus or the side chain of an aspartic or glutamic acid) to form a cyclic structure. This on-resin cyclization is an efficient method for producing these complex architectures.

Enabling Site-Specific Bioconjugation in Peptide and Protein Research

Bioconjugation is the process of chemically linking two molecules, at least one of which is a biomolecule like a peptide or protein. This technique is widely used to attach labels (e.g., fluorescent dyes), drugs, or other functional moieties to proteins. Site-specific conjugation is highly desirable as it leads to homogeneous products with well-defined properties.

The selective deprotection of the 4-nitro-Z group provides a powerful handle for site-specific bioconjugation. Once a peptide or protein containing a lysine residue protected with a 4-nitro-Z group has been synthesized and purified, the protecting group can be removed to reveal a single, uniquely reactive amino group. This amino group can then be targeted for conjugation with a desired molecule, ensuring that the modification occurs only at that specific site.

Conjugation to Biomolecules for Functional Interrogation (e.g., antibodies, enzymes)

The strategic placement of protecting groups on N-alpha-Boc-Nepsilon-4-nitro-Z-L-lysine makes it a prime candidate for advanced bioconjugation strategies aimed at the functional interrogation of biomolecules. The key to this application lies in the properties of the 4-nitro-Z group, which belongs to the family of nitrobenzyl-based photolabile protecting groups (PPGs).

PPGs can be cleaved using light at specific wavelengths (typically UV), providing a powerful tool for temporal and spatial control over chemical reactions. This "photocaging" technique allows for the selective deprotection of the lysine's epsilon-amino group under mild, reagent-free conditions. Consequently, a highly reactive primary amine can be unmasked at a desired moment, enabling its site-specific conjugation to another biomolecule, such as an antibody or an enzyme. nih.govrsc.org This method avoids the often harsh chemical conditions required for the removal of other protecting groups, which could damage sensitive biomolecules.

The process for functional interrogation would typically involve:

Synthesis : A peptide or protein of interest is synthesized to include N-alpha-Boc-Nepsilon-4-nitro-Z-L-lysine at a specific position.

Purification : The full, protected biomolecule is purified.

Photo-deprotection : The purified molecule is irradiated with UV light, selectively cleaving the 4-nitro-Z group and exposing the epsilon-amine of the lysine residue.

Conjugation : The newly exposed amine is then reacted with a pre-activated partner molecule, such as an enzyme or a targeting antibody, to form a stable conjugate.

This level of control is critical for creating well-defined bioconjugates. For instance, conjugating a signaling enzyme to a specific site on a receptor protein allows researchers to precisely probe cellular pathways. Similarly, attaching a therapeutic peptide to a specific site on an antibody, away from its antigen-binding region, can produce a homogeneous antibody-drug conjugate (ADC) with predictable properties. nih.govcreative-biolabs.com While traditional lysine conjugation methods often result in heterogeneous mixtures due to the high abundance of lysine residues on protein surfaces, the use of a photocleavable group like 4-nitro-Z enables the creation of a single, defined attachment point. nih.govrsc.org

| Feature | Description | Implication for Bioconjugation |

| Protecting Group | Nε-4-nitrobenzyloxycarbonyl (4-nitro-Z) | A photolabile protecting group. |

| Deprotection Method | UV Irradiation (Photolysis) | Allows for cleavage under mild, reagent-free conditions, preserving the integrity of sensitive biomolecules. |

| Reaction Control | High Spatial & Temporal Control | The deprotection and subsequent conjugation can be initiated at a specific time and location by controlling the light source. |

| Resulting Conjugate | Homogeneous and Site-Specific | Creates a uniform product with a defined linkage site, unlike stochastic methods that modify multiple lysines. |

Applications in the Development of Research Tools and Affinity Reagents

N-alpha-Boc-Nepsilon-4-nitro-Z-L-lysine is a documented precursor, or educt, for the synthesis of specific dipeptides that serve as valuable research tools, particularly as enzyme inhibitors. Its primary application in this area is in the creation of inhibitors for Dipeptidyl Peptidase IV (DPP-IV).

DPP-IV is a serine protease that plays a critical role in glucose metabolism by inactivating incretin (B1656795) hormones like glucagon-like peptide-1 (GLP-1). nih.gov By inhibiting DPP-IV, the half-life of these hormones is extended, leading to enhanced insulin (B600854) secretion. As such, DPP-IV inhibitors are a major class of therapeutics for type 2 diabetes. nih.govnih.gov Dipeptides containing proline are known to be effective inhibitors of this enzyme. researchgate.net

N-alpha-Boc-Nepsilon-4-nitro-Z-L-lysine is specifically used to synthesize the dipeptide H-Lys(4-nitro-Z)-Pro-OH. This compound and related structures act as affinity reagents that can selectively bind to and inhibit DPP-IV, making them useful tools for studying the enzyme's function and for developing new antidiabetic agents.

Furthermore, research has shown that the resulting dipeptide has other biological activities. Studies have indicated that H-Lys(4-nitro-Z)-Pro-OH can promote wound healing and also acts as an inhibitor of the mammalian peptide transporter PEPT1. This dual activity makes it a versatile research tool for investigating different physiological processes.

| Precursor Compound | Synthesized Research Tool | Target(s) | Reported Application/Activity |

| N-alpha-Boc-Nepsilon-4-nitro-Z-L-lysine | H-Lys(4-nitro-Z)-Pro-OH | Dipeptidyl Peptidase IV (DPP-IV) | Inhibition of DPP-IV for diabetes research. |

| N-alpha-Boc-Nepsilon-4-nitro-Z-L-lysine | H-Lys(4-nitro-Z)-Pro-OH | Peptide Transporter 1 (PEPT1) | Inhibition of peptide transport. |

| N-alpha-Boc-Nepsilon-4-nitro-Z-L-lysine | H-Lys(4-nitro-Z)-Pro-OH | Wound Healing Pathways | Promotion of wound healing. novoprolabs.com |

Applications of N Alpha Boc Nepsilon 4 Nitro Z L Lysine in Protein Engineering and Mechanistic Biochemical Studies

Site-Specific Incorporation of Non-Canonical Lysine (B10760008) Analogs via Genetic Code Expansion

Genetic code expansion has revolutionized the ability to incorporate non-canonical amino acids (ncAAs) with novel functionalities directly into proteins during translation. nih.gov This technology relies on an engineered aminoacyl-tRNA synthetase (aaRS) and its cognate suppressor tRNA, which function independently of the host cell's translational machinery. nih.govresearchgate.net This orthogonal pair is engineered to recognize a specific ncAA and direct its insertion in response to a nonsense codon, typically the amber stop codon (UAG), that has been introduced at a desired site in the gene of interest. researchgate.netyoutube.com

The site-specific incorporation of lysine derivatives is a powerful tool for studying protein function, particularly the roles of post-translational modifications (PTMs). plos.orgcipsm.de A key challenge is to distinguish the target lysine from other native lysine residues in the protein. This is achieved by incorporating a lysine analog with a protected side chain (the ε-amino group). The pyrrolysyl-tRNA synthetase (PylRS) system from methanogenic archaea like Methanosarcina mazei and M. barkeri has proven exceptionally versatile for this purpose. nih.gov The wild-type PylRS can recognize a variety of Nε-modified lysine derivatives, including Nε-Boc-L-lysine, and mediate their incorporation into proteins. nih.govnih.gov

To accommodate lysine analogs with even bulkier protecting groups, researchers have engineered the PylRS active site. Mutations at key positions, such as Y306 and Y384, can expand the enzyme's substrate-binding pocket, enhancing its ability to accept a wider range of structurally diverse lysine derivatives. researchgate.net For a compound like N-epsilon-4-nitro-Z-L-lysine to be incorporated via this method, it would be supplied to the expression system, where the engineered PylRS charges it onto the orthogonal tRNA, which then delivers it to the ribosome for site-specific insertion. This process enables the production of a protein containing a single, uniquely protected lysine residue at a predetermined position.

Table 1: Examples of Engineered aaRS Systems for Protected Lysine Incorporation

| Orthogonal System | Aminoacyl-tRNA Synthetase (aaRS) Variant | Non-Canonical Amino Acid (ncAA) Substrate | Application |

| M. mazei PylRS/tRNAPyl | Wild-Type | Nε-(tert-butoxycarbonyl)-L-lysine (BocK) | Site-specific deprotection and subsequent modification. nih.gov |

| M. barkeri PylRS/tRNAPyl | Wild-Type | Nε-Boc-Nε-methyl-L-lysine | Precursor for generating monomethylated lysine. nih.gov |

| M. mazei PylRS/tRNAPyl | Y306A / Y384F Mutant | Nε-(benzyloxycarbonyl)lysine (ZLys) and derivatives | Incorporation of bulky lysine analogs for diverse functionalization. researchgate.net |

| M. mazei PylRS/tRNAPyl | Engineered Variants | Nε-propargyl-L-lysine (PrK), Nε-bicyclononyne-L-lysine (BCN) | Introduction of bioorthogonal handles for click chemistry. nih.gov |

Lysine is a hotspot for a multitude of critical PTMs, including acetylation, methylation, ubiquitination, and sumoylation, which collectively regulate nearly every aspect of cell biology. nih.govnih.govmdpi.com Studying the functional consequence of a single PTM at a specific site is often confounded by the heterogeneous and dynamic nature of protein modifications in vivo. researchgate.net The genetic incorporation of a protected lysine analog provides a powerful solution. researchgate.net

Once a protein containing N-epsilon-4-nitro-Z-L-lysine is expressed, the nitro-Z group can be selectively removed in vitro under specific conditions (e.g., photolysis), exposing a single, reactive ε-amino group. This unique site can then be subjected to chemical modification to install a mimic of a specific PTM. For instance, reductive amination can be used to generate mono- or dimethyllysine, while treatment with acetic anhydride (B1165640) can produce acetyllysine. nih.govresearchgate.net This semi-synthetic approach yields a homogeneous population of proteins with a defined PTM at a precise location. researchgate.net These custom-modified proteins, especially histones, are invaluable for dissecting how specific modifications influence chromatin structure, gene expression, and the binding of "reader" proteins that recognize these marks. plos.orgnih.govresearchgate.netacs.orgyoutube.com

Table 2: PTM Studies Enabled by Site-Specific Incorporation of Lysine Analogs

| PTM Mimic | Chemical Reaction on Deprotected Lysine | Biological Question Addressed |

| Monomethyllysine | Reductive amination with formaldehyde | Role of H3K9me1 in chromatin regulation. |

| Dimethyllysine | Iterative reductive amination | Specific binding of effector proteins (e.g., HP1) to H3K9me2. researchgate.net |

| Acetyllysine | Acylation with acetic anhydride | Impact of H4K16 acetylation on chromatin decompaction. nih.gov |

| Formyllysine | Formylation reaction | Functional significance of a newly discovered PTM. |

| Ubiquitination | Expressed protein ligation with ubiquitin thioester | Role of site-specific ubiquitination in protein degradation or signaling. |

Probing Protein Structure-Function Relationships and Interaction Networks

Introducing precise chemical changes into a protein's structure is fundamental to understanding its function. Lysine residues, with their positively charged side chains, are frequently involved in electrostatic interactions, catalysis, and ligand binding. nih.gov The ability to replace a specific lysine with a protected analog like N-epsilon-4-nitro-Z-L-lysine, and subsequently modify it, allows for detailed investigations into these roles.

Homogeneously modified proteins are ideal substrates for studying the activity and specificity of enzymes that regulate PTMs, such as writers (e.g., methyltransferases, acetyltransferases) and erasers (e.g., demethylases, deacetylases). nih.govresearchgate.netnih.gov Using N-alpha-Boc-Nepsilon-4-nitro-Z-L-lysine as a precursor in peptide synthesis allows for the creation of peptide substrates for these enzymes. chemimpex.comchemimpex.com For larger protein substrates, the genetic incorporation method is employed. For example, a histone protein can be synthesized with a single N-epsilon-4-nitro-Z-protected lysine at a specific position. After deprotection, this lysine can be enzymatically or chemically acetylated. The resulting homogeneously acetylated histone can then be used in assays to screen for deacetylase (HDAC) activity and inhibitor efficacy. This approach provides a level of precision and control that is unattainable with substrates isolated from natural sources.

Lysine residues are critical for mediating interactions between proteins and other biomolecules, including other proteins and DNA. nih.gov The positive charge of lysine is often key to its role in binding the negatively charged phosphate (B84403) backbone of DNA. nih.gov By incorporating a protected lysine analog, researchers can probe the importance of a specific lysine in these recognition events. For instance, after incorporating N-epsilon-4-nitro-Z-L-lysine and deprotecting the side chain, the lysine can be neutralized via acetylation. If this modification disrupts a protein-protein or protein-DNA interaction, it provides strong evidence for the critical role of that lysine's positive charge in the binding event. youtube.com Furthermore, the uniquely reactive deprotected lysine can be functionalized with a cross-linking agent to covalently trap binding partners, helping to map interaction interfaces and identify components of larger protein complexes. frontiersin.org

Development of Advanced Reporter Systems and Probes for Biological Systems

Site-specific labeling of proteins with biophysical probes (e.g., fluorophores, spin labels, biotin) is a powerful method for studying protein dynamics, localization, and interactions. The chemical reactivity of the lysine side chain makes it a target for such labeling, but modifying one lysine among many leads to heterogeneous products. The strategy of incorporating a uniquely reactive, protected lysine analog overcomes this limitation. nih.gov

A protein containing a single, genetically encoded N-epsilon-4-nitro-Z-L-lysine can be deprotected to unmask a uniquely addressable chemical handle. This handle can then be conjugated with a probe of choice with high specificity. This enables the precise placement of FRET pairs to measure conformational changes, the attachment of environmentally sensitive fluorophores to report on local binding events, or the installation of biotin (B1667282) for affinity purification of interaction partners. chemimpex.com The 4-nitrobenzyl group of the nitro-Z protector itself has distinct spectroscopic properties, which could potentially be exploited as a built-in reporter group or a photo-caged moiety, allowing for light-induced activation of protein function in cellular or in vitro systems.

Future Perspectives and Emerging Research Avenues for N Alpha Boc Nepsilon 4 Nitro Z L Lysine Chemistry

Innovations in Protecting Group Strategies for Enhanced Synthetic Efficiency and Scope

The efficiency and success of complex peptide synthesis are highly dependent on the protecting group strategy employed. nih.gov To prevent unwanted side reactions, reactive functional groups in amino acid side chains must be protected. peptide.com The ideal set of protecting groups exhibits orthogonality, meaning each group can be removed independently under specific conditions without affecting the others. thieme-connect.deresearchgate.net While the Boc/Benzyl (B1604629) scheme has been a cornerstone, research has focused on developing new protecting groups that offer milder cleavage conditions, improved orthogonality, and unique functionalities to enhance synthetic efficiency.

Orthogonal Protecting Groups:

A significant area of innovation involves the development of protecting groups that are removable under conditions orthogonal to the standard acid-labile (Boc) and base-labile (Fmoc) groups. nih.gov For instance, groups cleavable by hydrazinolysis have been developed for lysine (B10760008) side-chain protection, allowing for the synthesis of branched or cyclized peptides. iris-biotech.de The Dde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl) and the more sterically hindered ivDde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl) groups are stable to the piperidine used for Fmoc removal and the trifluoroacetic acid (TFA) used in Boc-based strategies, but can be selectively cleaved with 2% hydrazine in DMF. iris-biotech.de

Photolabile Protecting Groups (PPGs):

PPGs offer spatial and temporal control over deprotection, as they are cleaved using UV light at specific wavelengths, eliminating the need for chemical reagents. thieme-connect.demdpi.com This approach is particularly useful for synthesizing peptides in a neutral medium, avoiding harsh acidic or basic conditions. acs.org Derivatives of o-nitrobenzyl, such as the 2-(o-nitrophenyl)propyloxycarbonyl (Nppoc) group, are widely used. mdpi.com More recent developments include coumarin-based caging groups, which offer improved photophysical properties and rapid release of the protected substrate. nih.gov These PPGs can be used as a "third dimension" of orthogonality in complex syntheses. mdpi.com

Table 1: Comparison of Innovative Protecting Group Strategies for Lysine

| Protecting Group Class | Example(s) | Cleavage Condition | Orthogonality | Key Advantage |

|---|---|---|---|---|

| Hydrazine-Labile | Dde, ivDde | 2% Hydrazine in DMF | Orthogonal to Fmoc, Boc, and Trityl groups iris-biotech.de | Enables side-chain modification and peptide branching on-resin. iris-biotech.de |

| Photolabile (PPG) | o-Nitrobenzyl, Npb-OH, Coumarin | UV Light (e.g., 365 nm) mdpi.comresearchgate.net | Orthogonal to most chemical deprotection methods. thieme-connect.de | Spatiotemporal control of deprotection without chemical reagents. mdpi.comnih.gov |

| Biocatalytic (Enzymatic) | Phenylacetyl (Pac) | Penicillin G Acylase (PGA) researchgate.net | Orthogonal to standard chemical methods. | Extremely mild and highly specific deprotection under physiological conditions. researchgate.netpnas.org |

| Allyl-Based | Alloc (Allyloxycarbonyl) | Pd(0) catalyst | Orthogonal to acid- and base-labile groups. | Mild, neutral cleavage conditions. acs.org |

Enzymatic Deprotection:

The use of enzymes to remove protecting groups represents a green and highly selective approach. researchgate.net For example, lipases and esterases have been identified that can hydrolyze tert-butyl esters from protected amino acids, leaving Boc and Z groups intact. nih.gov This biocatalytic method provides an exceptionally mild and chemoselective deprotection strategy, which is valuable for sensitive peptide sequences. nih.gov

Expanding the Chemical Space of Lysine Derivatives for Novel Applications

The ability to selectively protect and deprotect lysine's two amino groups is critical for creating lysine derivatives with novel functions. By using orthogonal protecting groups, chemists can use the lysine side chain as a scaffold for attaching various moieties, thereby expanding the chemical space and creating molecules for new applications, particularly in biochemistry and cell biology.

A prime example is the chemoenzymatic synthesis of ubiquitin (Ub) chains. nih.govacs.orgchemrxiv.org Ubiquitination is a key post-translational modification that regulates numerous cellular processes, and the specific linkage of ubiquitin monomers into chains determines the signaling outcome. Synthesizing ubiquitin chains with defined lengths and linkages is challenging but essential for studying their biological functions. nih.govchemrxiv.org

Recent strategies employ novel, biocompatible lysine protecting groups that can be removed under mild conditions from fully folded proteins. nih.govacs.org For instance, researchers have designed an aminobutanol carbamate (B1207046) (Aboc) group, which is cleavable with sodium periodate (NaIO₄), and an aminobutanamide carbamate (Abac) group, which is cleaved by the natural cofactor pyridoxal 5′-phosphate (PLP). nih.govacs.org These groups are incorporated into synthetic ubiquitin monomers during solid-phase peptide synthesis (SPPS). acs.org Because the protecting groups contain a basic amine, they help preserve the native charge and structure of the ubiquitin protein, facilitating proper folding and subsequent enzymatic reactions. nih.govchemrxiv.org

This chemoenzymatic approach allows for the iterative building of complex, branched ubiquitin chains that are not readily accessible through traditional biochemical methods. nih.govacs.orgchemrxiv.org The process involves:

Synthesizing ubiquitin monomers with specific lysines protected by Aboc or Abac. acs.org

Using linkage-specific enzymes (E1, E2) to conjugate the monomers. acs.org

Selectively deprotecting a specific lysine using either PLP or NaIO₄. nih.gov

Elongating the chain at the newly deprotected site. acs.org

This methodology has enabled the synthesis of previously inaccessible K48/K63 branched ubiquitin tetramers and pentamers, providing crucial tools to investigate the roles of these complex signals in cellular pathways. nih.govacs.org

Interdisciplinary Research at the Interface of Synthetic Chemistry and Structural Biology

The synergy between synthetic chemistry and structural biology is a powerful engine for discovery. Synthetic chemists provide precisely engineered molecules that structural biologists can use to dissect complex biological systems at an atomic level. The ability to create homogeneously modified proteins, such as the defined ubiquitin chains described above, is a testament to this interdisciplinary collaboration.

Structural studies of protein-protein interactions involving ubiquitin chains require samples that are uniform in length and linkage. The chemoenzymatic synthesis, enabled by innovative lysine protecting group strategies, provides exactly that. nih.govchemrxiv.org By having access to these bespoke ubiquitin chains, researchers can:

Co-crystallize them with ubiquitin-binding proteins to solve high-resolution structures.

Use Nuclear Magnetic Resonance (NMR) spectroscopy to study the dynamics of the ubiquitin chain and its interactions in solution.

Perform biochemical and biophysical assays to quantify binding affinities and understand how different chain architectures are specifically recognized by cellular machinery.

Another area of fruitful interdisciplinary research is the use of "caged" molecules, which rely on the photolabile protecting groups (PPGs) developed by synthetic chemists. nih.gov By attaching a PPG to a signaling molecule, its biological activity is temporarily blocked. acs.org This "caged" molecule can be introduced to cells or even living organisms. Upon irradiation with light at a specific wavelength, the PPG is cleaved, releasing the active molecule with high spatial and temporal precision. nih.gov This technique allows biologists to study the immediate effects of a signaling event, such as the release of a neurotransmitter or a second messenger, in real-time within a living cell, providing insights that are difficult to obtain through other methods. nih.gov

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for introducing nitro groups into amino acid derivatives like N-alpha-Boc-Nepsilon-4-nitro-Z-L-lysine?

- Methodological Answer : Nitration of aromatic amino acid derivatives typically involves using a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄) under controlled temperatures (e.g., 10°C). For example, 4-nitro-L-phenylalanine was synthesized by adding chilled HNO₃/H₂SO₄ to L-phenylalanine in H₂SO₄, followed by pH adjustment and precipitation . Similar conditions may apply to nitrating the epsilon position of lysine derivatives, with Boc and Z groups requiring inert reaction environments to prevent deprotection.

Q. Which analytical techniques are recommended for confirming the structure and purity of N-alpha-Boc-Nepsilon-4-nitro-Z-L-lysine?

- Methodological Answer :

- HPLC : Purity assessment (>97% by HPLC) is standard, as seen in reagent catalogs for structurally related nitro compounds .

- NMR Spectroscopy : ¹H/¹³C NMR confirms regioselective nitration and protecting group integrity. For example, nitration shifts in aromatic protons can be monitored .

- Mass Spectrometry : High-resolution MS validates molecular weight and fragmentation patterns .

Q. What are the recommended storage conditions for N-alpha-Boc-Nepsilon-4-nitro-Z-L-lysine to ensure long-term stability?

- Methodological Answer : Nitro-containing compounds are often stored at 0–6°C to prevent thermal degradation, as indicated for similar reagents in chemical catalogs . Desiccated environments and protection from light are also critical to avoid hydrolysis or nitro group reduction.

Advanced Research Questions

Q. How can researchers optimize the yield of N-alpha-Boc-Nepsilon-4-nitro-Z-L-lysine synthesis when encountering side reactions like over-nitration or protecting group cleavage?

- Methodological Answer :

- Temperature Control : Maintain reaction temperatures below 15°C to suppress over-nitration, as higher temperatures accelerate undesired side reactions .

- Protecting Group Stability : Use inert atmospheres (e.g., argon) to prevent acid-sensitive Boc group cleavage during nitration. Pre-screening acid compatibility (e.g., H₂SO₄ vs. TFA) is advised.

- Purification : Column chromatography with gradients (e.g., ethyl acetate/hexane) or recrystallization can isolate the target compound from byproducts .

Q. What strategies resolve contradictions in reported synthetic yields of N-alpha-Boc-Nepsilon-4-nitro-Z-L-lysine across studies?

- Methodological Answer :

- Variable Analysis : Compare reagent ratios (e.g., HNO₃ excess), reaction times, and workup protocols. For instance, extended stirring times (2.5 hours vs. shorter durations) may improve yield .

- Reproducibility Checks : Replicate experiments under standardized conditions (e.g., humidity control, anhydrous solvents) to isolate environmental factors.

- Data Cross-Validation : Use databases like SciFinder to aggregate published yields and identify outliers through statistical analysis .

Q. How does the orthogonal protection strategy (Boc vs. Z groups) influence the deprotection sequence in peptide synthesis using N-alpha-Boc-Nepsilon-4-nitro-Z-L-lysine?

- Methodological Answer :

- Boc Deprotection : Requires acidic conditions (e.g., trifluoroacetic acid, TFA) but leaves the Z group intact.

- Z Group Removal : Typically achieved via hydrogenolysis (H₂/Pd-C) or strong acids (HBr/HOAc), which may affect nitro groups.

- Order Optimization : Deprotect Boc first under mild acid conditions, then reduce the nitro group (if needed) before Z removal to avoid side reactions .

Q. In kinetic studies of nitro group reduction in N-alpha-Boc-Nepsilon-4-nitro-Z-L-lysine, how can competing side reactions be minimized?

- Methodological Answer :

- Catalyst Selection : Use Pd/C or PtO₂ for selective nitro reduction without cleaving Z/Boc groups.

- Solvent Systems : Polar aprotic solvents (e.g., DMF) stabilize intermediates and reduce hydrolysis.

- Monitoring Tools : In situ IR or HPLC tracks nitro group conversion and detects byproducts early .

Q. How can researchers efficiently locate spectral data (e.g., NMR, IR) for N-alpha-Boc-Nepsilon-4-nitro-Z-L-lysine in scientific databases?

- Methodological Answer :

- SciFinder Workflow : Search by CAS RN or structure, filter results by "Spectral Data," and cross-reference with peer-reviewed journals.

- Validation : Cross-check data from multiple sources (e.g., Reaxys, PubChem) to confirm consistency. For example, discrepancies in melting points may indicate impurities or polymorphic forms .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。